6-Amino-2-hydroxyhexanoic acid
Overview
Description
6-Amino-2-hydroxyhexanoic acid is an organic compound with the molecular formula C₆H₁₃NO₃ and a molecular weight of 147.1723 g/mol . It is a derivative of hexanoic acid, featuring both an amino group and a hydroxyl group, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2-hydroxyhexanoic acid can be achieved through several methods. One common approach involves the conversion of cyclohexane to 6-hydroxyhexanoic acid using recombinant Pseudomonas taiwanensis in a stirred-tank bioreactor . This biocatalytic process involves a four-step enzymatic cascade without the accumulation of intermediates, making it an efficient and environmentally friendly method.
Industrial Production Methods: In industrial settings, the production of this compound often involves the chemical synthesis starting from cyclohexane. This process typically requires multiple reaction steps, including oxidation and hydrolysis, under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: 6-Amino-2-hydroxyhexanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The amino group can be reduced to form primary amines.
Substitution: Both the amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Molecular oxygen or air is often used as an oxidizing reagent.
Reducing Agents: Common reducing agents include hydrogen gas and metal catalysts.
Substitution Reagents: Halogenating agents and nucleophiles are frequently used in substitution reactions.
Major Products: The major products formed from these reactions include ketones, carboxylic acids, primary amines, and various substituted derivatives.
Scientific Research Applications
6-Amino-2-hydroxyhexanoic acid has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of biodegradable polymers such as polycaprolactone.
Biology: It is used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: It is utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Amino-2-hydroxyhexanoic acid involves its interaction with specific molecular targets. For instance, it promotes the rapid dissociation of plasmin, thereby inhibiting the activation of plasminogen and subsequent fibrinolysis . This makes it effective in controlling bleeding disorders and other medical conditions related to excessive fibrinolysis.
Comparison with Similar Compounds
6-Aminohexanoic acid:
2-Amino-6-hydroxyhexanoic acid: Another isomer with similar chemical properties and applications.
Uniqueness: 6-Amino-2-hydroxyhexanoic acid is unique due to its dual functional groups (amino and hydroxyl), which allow it to participate in a broader range of chemical reactions compared to its analogs. This versatility makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
6-amino-2-hydroxyhexanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c7-4-2-1-3-5(8)6(9)10/h5,8H,1-4,7H2,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWDTFLISAWJHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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